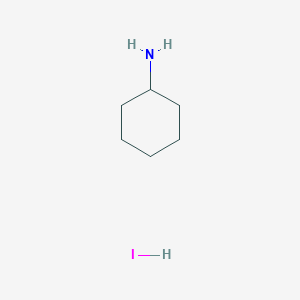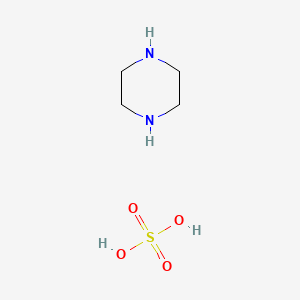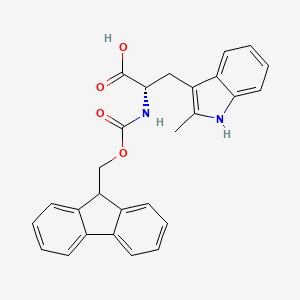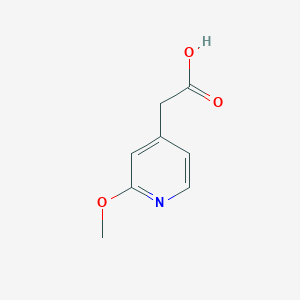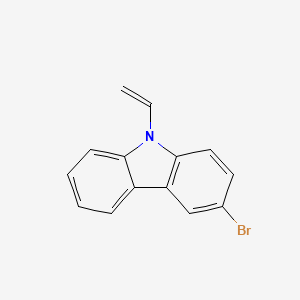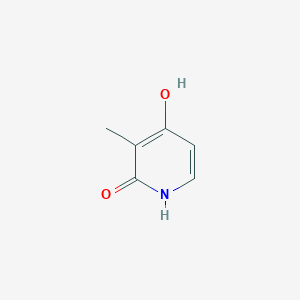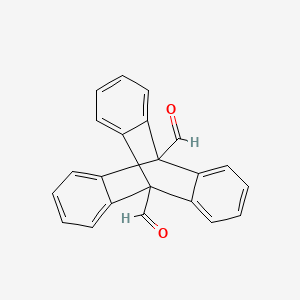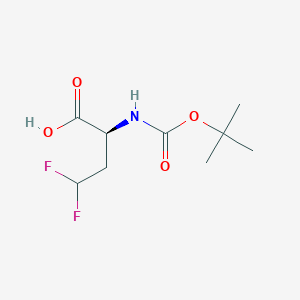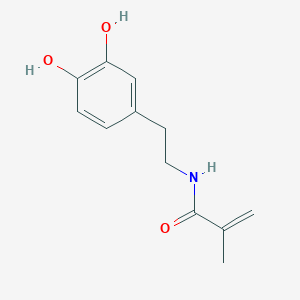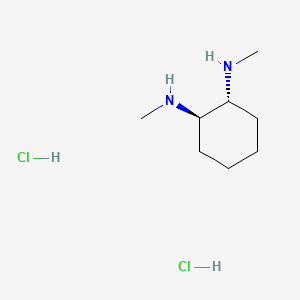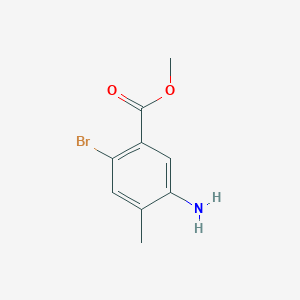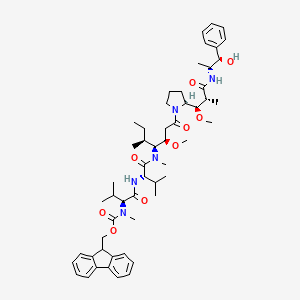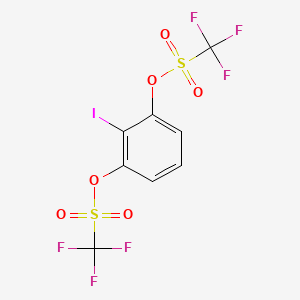
1,3-Bis(trifluoromethylsulfonyloxy)-2-iodobenzene
Descripción general
Descripción
1,3-Bis(trifluoromethylsulfonyloxy)-2-iodobenzene is a chemical compound that is part of a broader class of organosulfur compounds. These compounds are characterized by the presence of sulfonyloxy groups attached to an aromatic ring, which in this case is further substituted with an iodine atom. The presence of trifluoromethyl groups indicates that the compound is likely to have unique electronic properties due to the strong electron-withdrawing effect of the fluorine atoms.
Synthesis Analysis
The synthesis of organosulfonyloxy derivatives, such as 1,3-bis(trifluoromethylsulfonyloxy)-2-iodobenzene, involves the reaction of hydroxybenziodoxoles with sulfonic acids or triflic anhydride to yield stable microcrystalline solids. These reactions are typically high-yielding and produce compounds that, while stable, are moderately hygroscopic . The synthesis of related compounds demonstrates the versatility of organosulfur chemistry and the ability to introduce various functional groups onto the aromatic ring.
Molecular Structure Analysis
The molecular structure of organosulfur compounds is often investigated using spectroscopic methods, including NMR spectroscopy. The presence of fluorine atoms in the compound is likely to be reflected in the 19F NMR spectrum, which can provide insights into the electronic environment of the fluorine atoms and the overall molecular structure. X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms within the molecule, revealing bond angles and distances that are critical to understanding the compound's reactivity and properties .
Chemical Reactions Analysis
Organosulfonyloxy derivatives can undergo various chemical reactions, depending on the reagents and conditions used. For example, the reaction with alkynyltrimethylsilanes can afford alkynyliodonium triflates or alkenyliodonium triflates. The presence of pyridine can steer the reaction towards the formation of 1-alkynylbenziodoxoles . These reactions highlight the reactivity of the sulfonyloxy group and its ability to participate in the synthesis of complex organic molecules with potential applications in materials science and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-bis(trifluoromethylsulfonyloxy)-2-iodobenzene are influenced by its molecular structure. The trifluoromethyl groups contribute to the compound's overall electronegativity and may affect its solubility, boiling point, and stability. The iodine atom can make the compound a useful intermediate in further substitution reactions due to its relatively high reactivity. The compound's hygroscopic nature suggests that it must be handled under controlled conditions to prevent degradation or unwanted side reactions .
Aplicaciones Científicas De Investigación
Generation Method and Reactivities
1,3-Bis(trifluoromethylsulfonyloxy)-2-iodobenzene was used in generating 3-triflyloxybenzyne via an iodine-magnesium exchange reaction. This method allowed the production of various arynophiles and nucleophiles, leading to cycloadducts and unique aryl triflones via thia-Fries rearrangement (Yoshida et al., 2014).
Catalytic Activity in Friedel-Crafts Acylation
Bismuth tris-trifluoromethanesulfonate (Bi(OTf)3), related to 1,3-bis(trifluoromethylsulfonyloxy)-2-iodobenzene, demonstrated novel catalytic activity for the Friedel-Crafts acylation. This catalyst proved effective for reactions with both activated and deactivated benzenes, offering higher activity than other metallic triflates (Desmurs et al., 1997).
Application in Intramolecular Oxidative Coupling
Phenyliodine(III) bis(trifluoroacetate) (PIFA), which shares structural similarities, was used to effect the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides, demonstrating an efficient method for the synthesis of spirooxindoles (Yu et al., 2011).
Use in Potentiometric Titrations
Bis(trifluoroacetoxy)iodobenzene, closely related to 1,3-bis(trifluoromethylsulfonyloxy)-2-iodobenzene, was proposed as a new titrant for potentiometric titrations, showcasing its analytical utility in various inorganic and organic reductants (Samara et al., 1984).
Synthesis and Structural Studies
1,4-Bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, synthesized using an aromatic nucleophilic substitution method, showed significant applications in the study of molecular structures and electrochemical properties. This research provides insights into the utilization of such compounds in advanced chemical synthesis (Sasaki et al., 1999).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-iodo-3-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6IO6S2/c9-7(10,11)22(16,17)20-4-2-1-3-5(6(4)15)21-23(18,19)8(12,13)14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXAOBUWIHOQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)I)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6IO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(trifluoromethylsulfonyloxy)-2-iodobenzene | |
CAS RN |
514826-78-9 | |
| Record name | 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)
